molecular formula C23H18N2 B14486580 3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene CAS No. 64407-47-2

3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene

Cat. No.: B14486580
CAS No.: 64407-47-2
M. Wt: 322.4 g/mol
InChI Key: UPWKRCKPIXJWDU-UHFFFAOYSA-N
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Description

3,5,7-Triphenyl-1,2-diazabicyclo[320]hepta-2,6-diene is a chemical compound known for its unique bicyclic structure It is a member of the diazabicycloheptadiene family, characterized by the presence of three phenyl groups and a diazabicyclo core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of triphenylphosphine with a suitable diazo compound, followed by cyclization to form the desired bicyclic structure. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and the process is typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s diazabicyclo core can interact with biological macromolecules, potentially leading to the modulation of enzymatic activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.0]hepta-2,6-diene: A related compound with a similar bicyclic structure but lacking the diazabicyclo core and phenyl groups.

    1,2-Diazabicyclo[2.2.2]octane: Another diazabicyclo compound with a different ring size and substitution pattern.

    Triphenylphosphine: A compound with three phenyl groups but lacking the bicyclic structure.

Uniqueness

3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene is unique due to its combination of a diazabicyclo core and three phenyl groups. This structure imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

64407-47-2

Molecular Formula

C23H18N2

Molecular Weight

322.4 g/mol

IUPAC Name

3,5,7-triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene

InChI

InChI=1S/C23H18N2/c1-4-10-18(11-5-1)21-16-23(20-14-8-3-9-15-20)17-22(25(23)24-21)19-12-6-2-7-13-19/h1-15,17H,16H2

InChI Key

UPWKRCKPIXJWDU-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C1(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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